Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate

Description

Chemical Identity and Nomenclature

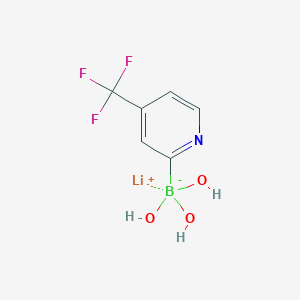

This compound represents a complex organoboron compound with well-defined structural characteristics and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service number 1393822-85-9, establishing its unique identity within the global chemical database system. The molecular formula of this compound is documented as C6H6BF3LiNO3, with a corresponding molecular weight of 214.86 grams per mole. This precise molecular composition reflects the integration of multiple functional groups within a single molecular framework, including the lithium cation, the boron center, hydroxyl groups, and the trifluoromethyl-substituted pyridine ring system.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature systems provide additional designation options, including the more descriptive form "lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide". The condensed molecular formula C6H6BF3LiNO3 captures the essential atomic composition while maintaining clarity regarding the structural organization. The compound also carries the MDL number MFCD18070958, which serves as an additional identifier within chemical database systems.

The nomenclature reflects the compound's hybrid nature, combining organometallic and organoboron characteristics within a single molecular entity. The "trihydroxy" designation indicates the presence of three hydroxyl groups attached to the boron center, while the "(4-(trifluoromethyl)pyridin-2-yl)" portion describes the organic substituent containing both the pyridine heterocycle and the trifluoromethyl group. The "borate" suffix indicates the anionic nature of the boron-containing portion, which is balanced by the lithium cation to maintain overall electrical neutrality.

Historical Development in Borate Chemistry

The development of this compound must be understood within the broader historical context of borate chemistry evolution. Borate esters represent a fundamental class of organoboron compounds that emerged from systematic investigations into boron-carbon bonding relationships. The historical foundation for these compounds traces back to early research into boric acid condensation reactions with alcohols, which established the fundamental principles underlying modern borate chemistry. The stoichiometric condensation reaction of boric acid with alcohols provided the initial pathway for creating organoboron compounds through controlled synthetic processes.

The progression from simple borate esters to complex organometallic derivatives like this compound represents decades of systematic advancement in organoboron synthetic methodology. Early organoboron chemistry focused primarily on simple alkyl and aryl derivatives, but subsequent research expanded to include heterocyclic systems and specialized functional groups. The incorporation of trifluoromethyl-substituted pyridine systems represents a sophisticated evolution in this field, combining the unique electronic properties of fluorine substituents with the coordination capabilities of nitrogen-containing heterocycles.

Historical developments in boron chemistry gained significant momentum during the mid-twentieth century, particularly following the discovery of hydroboration reactions and their applications in organic synthesis. These foundational discoveries established boron compounds as essential tools in synthetic chemistry, leading to recognition through multiple Nobel Prize awards in 1976, 1979, and 2010. The systematic exploration of boron-containing compounds expanded from simple boranes to complex organometallic systems, ultimately encompassing the specialized derivatives represented by compounds like this compound.

The specific development of pyridine-based borate systems reflects the ongoing evolution of organoboron chemistry toward increasingly sophisticated molecular architectures. Research into organoboron compounds has demonstrated their versatility across multiple applications, including their roles as catalysts, reagents, and synthetic intermediates. The integration of lithium cations with borate anions represents a particular advancement in creating stable, well-defined organometallic compounds suitable for specialized applications.

Position Within Organoboron Compound Classifications

This compound occupies a specific position within the systematic classification of organoboron compounds. Organoboron chemistry encompasses a diverse array of compounds that combine boron and carbon atoms, typically representing organic derivatives of borane systems. The classification of these compounds depends on multiple structural factors, including the nature of boron substituents, the presence of additional heteroatoms, and the overall molecular architecture.

Within the broader classification system, this compound falls under the category of organoborates, which represent anionic boron species balanced by appropriate cations. The specific subcategory includes heterocyclic organoborates, where the organic substituent contains nitrogen-bearing ring systems. The presence of the pyridine ring system distinguishes this compound from simpler alkyl or aryl borates, placing it within the specialized class of nitrogen-heterocycle-containing organoboron derivatives.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Organoboron Compounds | Carbon-boron bond containing molecules |

| Secondary Class | Organoborates | Anionic boron species with organic substituents |

| Tertiary Class | Heterocyclic Organoborates | Nitrogen-containing ring systems |

| Quaternary Class | Pyridine-based Borates | Pyridine ring substituted systems |

| Specific Type | Trifluoromethyl-substituted | Fluorine-containing functional groups |

The compound's classification within organoboron chemistry reflects its sophisticated molecular architecture and specialized functional group composition. The trihydroxy substitution pattern around the boron center represents a common structural motif in borate chemistry, providing both stability and reactivity characteristics. The integration of the trifluoromethyl group introduces unique electronic properties that distinguish this compound from simpler pyridine-based derivatives.

Comparative analysis with related compounds reveals the systematic relationship between structural modifications and chemical properties within this class. Related compounds include lithium trihydroxy(pyridin-2-yl)borate, which lacks the trifluoromethyl substitution, and various triisopropoxy derivatives that replace the hydroxyl groups with alkoxy substituents. These structural variations allow for systematic investigation of structure-property relationships within the organoboron family.

The position of this compound within organoboron classifications also reflects its potential applications in contemporary synthetic chemistry. Modern organoboron compounds serve essential roles in transition-metal-free catalysis, particularly in diboration reactions and other synthetic transformations. The specific structural features of this compound suggest potential applications in specialized synthetic processes where the combination of lithium coordination, borate reactivity, and heterocyclic functionality provides unique advantages.

Properties

IUPAC Name |

lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAUNBHLSRPNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

Electronic Effects of the Trifluoromethyl Group

The 4-(trifluoromethyl) substituent on the pyridine ring exerts strong electron-withdrawing effects, which influence both the acidity of ring protons and the regioselectivity of metallation reactions. The CF₃ group directs electrophilic substitution to the meta position (C-6) but enhances ortho/para deprotonation kinetics under basic conditions. This duality necessitates careful control during lithiation and boronylation steps to avoid undesired side products.

Synthetic Methodologies

Lithium-Halogen Exchange Route

This two-step method involves halogenation of 4-(trifluoromethyl)pyridine followed by lithium-boron exchange .

Halogenation of 4-(Trifluoromethyl)Pyridine

Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 2-bromo-4-(trifluoromethyl)pyridine (75–82% yield). Chlorination via radical pathways (e.g., SO₂Cl₂) is less efficient (<50% yield).

Lithium-Boron Exchange

2-Bromo-4-(trifluoromethyl)pyridine undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) at −78°C in THF, generating a lithiated intermediate. Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis yields the boronic acid, which is treated with lithium hydroxide to form the lithium borate (Scheme 1).

Scheme 1: Lithium-halogen exchange route to lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate.

2-Bromo-4-(CF₃)pyridine → *n*-BuLi → Li-4-(CF₃)pyridin-2-yl → B(OiPr)₃ → Hydrolysis → Li[B(OH)₃-4-(CF₃)Py]

Key Data:

Directed Ortho-Metalation (DoM)

Directed metalation strategies exploit directing groups (DGs) to achieve regioselective borylation.

DG Installation

A tert-butoxycarbonyl (Boc) group is introduced at the pyridine’s 3-position via Friedel-Crafts acylation, enabling lithiation at C-2. Subsequent boronylation with B(OiPr)₃ and DG removal yields the boronic acid.

Optimization Notes:

Comparative Analysis of Methods

Table 1: Synthesis Routes for this compound

| Method | Starting Material | Key Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Lithium-halogen exchange | 2-Bromo-4-CF₃Py | n-BuLi, B(OiPr)₃ | 68–75 | High (C-2) | Industrial |

| Directed metalation | 3-Boc-4-CF₃Py | LDA, B(OiPr)₃ | 55–60 | Moderate | Lab-scale |

| Ir-catalyzed borylation | 4-CF₃Py | [Ir(COD)OMe]₂, B₂pin₂ | 60–65 | High (C-2) | Pilot-scale |

Challenges and Mitigation Strategies

Regioselectivity in Boronylation

Competing borylation at C-3 or C-6 is minimized by:

Applications in Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in drug discovery (e.g., kinase inhibitors). Representative data:

Table 2: Suzuki-Miyaura Coupling with 4-Bromotoluene

| Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 80 | 92 |

| PdCl₂(dppf) | CsF | 100 | 88 |

Chemical Reactions Analysis

Types of Reactions

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; in anhydrous conditions.

Substitution: Sodium methoxide; in methanol or other polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Organic Synthesis

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-boron bonds, which are essential for constructing complex organic molecules. The compound is particularly valuable in:

- Formation of Boron-Containing Compounds : It facilitates the synthesis of various boronates and boronic esters through reactions such as Suzuki-Miyaura cross-coupling. This reaction is pivotal for creating pharmaceuticals and agrochemicals.

- Reagent for Functionalization : The compound's ability to undergo functionalization makes it suitable for producing diverse derivatives, including those with biological activity .

Medicinal Chemistry

The potential therapeutic applications of this compound are under investigation, particularly regarding its:

- Antibacterial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, including some resistant to conventional antibiotics. Its mechanism of action involves inhibition of specific enzymes critical for bacterial viability .

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.

Materials Science

In materials science, this compound is explored for its unique properties that can enhance material performance:

- Electrolytes in Lithium Batteries : The compound is being evaluated as an electrolyte component in high-voltage lithium batteries due to its stability and conductivity compared to traditional lithium salts. Its incorporation can lead to improved battery efficiency and longevity.

- Advanced Coatings and Polymers : The unique chemical structure allows for the development of advanced materials with enhanced mechanical and thermal properties. This application is particularly relevant in the automotive and aerospace industries where lightweight and durable materials are essential .

Case Study 1: Synthesis and Reactivity

A recent study detailed the synthesis of this compound through the reaction of 4-(trifluoromethyl)pyridine-2-boronic acid with lithium hydroxide in tetrahydrofuran at controlled temperatures. This method yielded high-purity products suitable for further applications in organic synthesis.

Research conducted on the biological activity of this compound demonstrated its effectiveness as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its selective inhibition of bacterial enzymes without significant cytotoxicity to human cells, indicating potential therapeutic uses in treating resistant infections .

Mechanism of Action

The mechanism of action of Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Lithium Triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (CAS: 2095458-45-8)

- Molecular Formula: C₁₅H₂₄BF₃LiNO₃

- Molecular Weight : 341.10 g/mol

- Key Differences: Replaces hydroxyl (-OH) groups on boron with bulkier isopropoxy (-OCH(CH₃)₂) groups. Higher molecular weight (341.10 vs. 214.86) due to alkoxy substituents. Storage at 2–8°C (vs. -20°C for the trihydroxy variant), indicating greater stability under less stringent conditions .

Lithium Trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate (CAS: 1393822-86-0)

- Molecular Formula: C₆H₆BF₃LiNO₃ (same as target compound).

- Key Differences: Positional isomer with -CF₃ at the 5-position of the pyridine ring (vs. 4-position). Similar storage requirements (-20°C) but distinct hazards (H302, H315, H319, H335) .

Lithium Trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate (CAS: 1393822-87-1)

- Molecular Formula: C₆H₆BF₃LiNO₃ (same as target compound).

- Key Differences :

Substituent Effects on Physicochemical Properties

| Compound Name | CAS | -CF₃ Position | Borate Substituents | Molecular Weight (g/mol) | Storage Conditions | Hazard Codes |

|---|---|---|---|---|---|---|

| Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate | 1393822-85-9 | 4 | -OH | 214.86 | -20°C, inert | H302, H315, H319, H335 |

| Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate | 2095458-45-8 | 4 | -OCH(CH₃)₂ | 341.10 | 2–8°C, inert | H315, H319 |

| Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate | 1393822-86-0 | 5 | -OH | 214.86 | -20°C, inert | H302, H315, H319, H335 |

| Lithium trihydroxy(pyridin-2-yl)borate (no -CF₃) | 1393822-96-2 | N/A | -OH | 140.05 (CID 56973065) | N/A | Not available |

Key Observations :

- Borate Substituents : Hydroxyl groups increase polarity but reduce stability compared to alkoxy groups, necessitating colder storage .

- -CF₃ Position : The 4-position in the target compound may enhance electronic effects for coordination in catalysis, while 5- or 6-substitution alters steric interactions .

- Hazards : Trihydroxy variants exhibit broader toxicity profiles, likely due to higher reactivity or metabolic pathways .

Collision Cross-Section (CCS) and Analytical Behavior

The non-CF₃ analog, Lithium trihydroxy(pyridin-2-yl)borate (CID 56973065), has predicted CCS values for adducts (e.g., [M+H]+: 123.8 Ų, [M-H]-: 122.1 Ų) . Introducing -CF₃ increases molecular weight and lipophilicity, likely raising CCS values for the target compound, though experimental data is lacking.

Biological Activity

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- A lithium atom bonded to a borate group.

- A pyridine ring substituted with a trifluoromethyl group.

This structure enhances its electronic properties, which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 146.87 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties . It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:

- Study Findings : In vitro studies demonstrated that the compound inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential as an alternative treatment for infections caused by resistant strains .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Ion Release : The compound releases lithium ions, which are known to influence various cellular processes, including signaling pathways involved in cell proliferation and apoptosis.

- Interaction with Biological Targets : Preliminary studies suggest that it may interact with specific receptors or enzymes that play critical roles in microbial metabolism or cell signaling .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 investigated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| E. coli | 32 µg/mL | Significant inhibition observed |

| S. aureus | 16 µg/mL | Effective against resistant strains |

| C. albicans | 64 µg/mL | Moderate antifungal activity |

This study highlights the compound's potential as a therapeutic agent in treating infections caused by resistant organisms .

Case Study 2: Cytotoxicity in Cancer Cells

Another research study focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 10 | 40 |

| MCF-7 | 15 | 30 |

| A549 | 20 | 25 |

The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate, and how are reaction conditions optimized?

Answer:

The synthesis of lithium organotrifluoroborates typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a common route is the reaction of 4-(trifluoromethyl)pyridin-2-ylboronic acid with lithium hydroxide under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dioxane or dimethoxyethane enhance solubility and reaction efficiency .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst systems : Palladium complexes (e.g., Pd(PPh₃)₄) are often used for Suzuki-Miyaura coupling intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Advanced: How can researchers resolve discrepancies in reported solubility data for lithium organotrifluoroborates?

Answer:

Contradictions in solubility data often arise from variations in measurement protocols (e.g., solvent purity, temperature control). To address this:

- Standardize conditions : Use IUPAC-recommended methods for solubility determination, such as gravimetric analysis under nitrogen to prevent hydrolysis .

- Thermodynamic modeling : Compare experimental data with computational predictions (e.g., COSMO-RS) to identify outliers .

- Cross-validate techniques : Combine NMR titration and UV-Vis spectroscopy to confirm solubility in different solvents.

Basic: What safety precautions are critical when handling this compound?

Answer:

Based on GHS classifications for analogous borates:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 1A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at 4–8°C to minimize degradation .

- Emergency protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced: What role does the trifluoromethylpyridinyl moiety play in the compound’s reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl group and pyridinyl ring synergistically influence reactivity:

- Electronic effects : The electron-withdrawing CF₃ group increases the electrophilicity of the boron center, enhancing its participation in Suzuki-Miyaura couplings .

- Steric hindrance : The pyridinyl ring’s planar structure facilitates coordination with transition-metal catalysts (e.g., Pd), while the CF₃ group minimally obstructs reaction sites.

- Stability : The lithium counterion stabilizes the borate anion, reducing decomposition during catalysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for ¹⁹F) and pyridinyl protons (δ 7.5–8.5 ppm for ¹H) .

- X-ray crystallography : Resolve the borate’s tetrahedral geometry and lithium coordination (bond angles: ~109.5°) .

- FT-IR : Identify B-O stretching vibrations (1350–1250 cm⁻¹) and pyridinyl ring modes (1600–1450 cm⁻¹).

Advanced: How does the choice of catalyst affect the efficiency of reactions involving this lithium borate?

Answer:

Catalysts impact yield and selectivity:

- Palladium catalysts : Pd(OAc)₂ with SPhos ligands achieves >90% yield in aryl couplings but may require rigorous oxygen-free conditions .

- Nickel catalysts : NiCl₂(dme) tolerates moisture but produces lower enantioselectivity in asymmetric reactions.

- Ligand design : Bulky ligands (e.g., JohnPhos) mitigate side reactions from the CF₃ group’s electron-withdrawing effects .

Basic: What are the key stability considerations for this compound under different storage conditions?

Answer:

- Moisture sensitivity : Hydrolyzes to boric acid and pyridinyl derivatives; store in desiccators with silica gel .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

- Light sensitivity : UV exposure accelerates degradation; use amber glass containers .

Advanced: How can computational methods aid in predicting the reactivity of lithium organotrifluoroborates?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., Fukui indices for boron reactivity) .

- Molecular dynamics : Simulate solvent effects on solubility and aggregation behavior .

- QSAR models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.